4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound is notable for its structural complexity and potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting various biological pathways.
The compound can be synthesized through various methods involving triazine chemistry, specifically utilizing starting materials such as cyanuric chloride and morpholine derivatives. The synthesis and characterization of similar triazine compounds have been documented in scientific literature, indicating a growing interest in their biological activities and therapeutic potentials .
This compound is classified as a triazine derivative, which is a category of heterocyclic compounds containing a six-membered ring with three nitrogen atoms. Its specific structure includes a morpholino group and a piperazine moiety linked through a pyridine ring, making it a complex organic molecule with potential applications in drug development.
The synthesis of 4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine can be approached using several methods:
The reaction conditions typically involve heating at temperatures ranging from 70 to 80 °C for several hours. Characterization of the synthesized compounds is performed using techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry to confirm structural integrity .
The molecular structure of 4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine features:
The molecular formula is C_{15}H_{20}N_{6}O, with a molecular weight of approximately 304.36 g/mol. The compound's structure can be depicted using standard chemical notation or visualized through molecular modeling software.
The compound can participate in various chemical reactions typical for triazine derivatives:
These reactions are typically facilitated by adjusting pH conditions or employing catalysts to enhance yield and selectivity.
The mechanism of action for compounds like 4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Studies indicate that similar compounds exhibit potent inhibitory effects on these pathways, leading to reduced proliferation in cancer cell lines .
The compound is typically characterized by:
Key chemical properties include:
4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine has potential applications in:
The compound 4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine exhibits potent and selective inhibition of mutant isocitrate dehydrogenase 2 (IDH2), a key driver in oncogenesis. IDH2 mutations (e.g., R140Q, R172K) cause neomorphic activity that reduces α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG). Elevated D-2HG levels impair cellular differentiation and promote tumorigenesis in hematologic malignancies and solid tumors. This triazine derivative binds to the allosteric site of mutant IDH2, competitively inhibiting NADPH binding and suppressing D-2HG production by >90% at nanomolar concentrations (IC50 = 28 nM for IDH2R140Q; IC50 = 41 nM for IDH2R172K) [2]. Structural studies confirm that the morpholine and pyridyl-piperazine moieties form critical hydrogen bonds with residues Arg140 and Ile140, stabilizing the enzyme-inhibitor complex. In in vitro models of IDH2-mutant acute myeloid leukemia (AML), treatment reduced D-2HG levels by 85% and restored normal hematopoietic differentiation [2].
Table 1: Inhibitory Activity of 4-Morpholino-6-{[4-(2-pyridyl)piperazino]methyl}-1,3,5-triazin-2-amine Against IDH2 Mutants
IDH2 Mutant | IC50 (nM) | D-2HG Reduction (%) | Cellular Model |
---|---|---|---|
R140Q | 28 ± 2.1 | 92 ± 3.5 | TF-1 AML cells |
R172K | 41 ± 3.7 | 87 ± 4.2 | U87MG glioblastoma |
Wild-type | >10,000 | <5 | HEK293T |
This triazine derivative modulates immunosuppressive pathways by targeting indoleamine 2,3-dioxygenase (IDO), an enzyme overexpressed in tumor microenvironments. IDO catalyzes tryptophan degradation into kynurenine, depleting effector T cells and activating regulatory T cells (Tregs). The compound’s morpholine moiety enhances solubility and membrane permeability, facilitating intracellular accumulation. In vitro studies using IFN-γ-stimulated HeLa cells demonstrate dose-dependent IDO inhibition (IC50 = 0.47 μM), surpassing historic inhibitors like epacadostat. Kynurenine production decreased by 82% at 1 μM, restoring CD8+ T-cell proliferation in co-culture assays [5] [6]. Molecular docking reveals that the triazine core anchors the compound to heme-binding sites, while the pyridyl-piperazine group obstructs substrate access. Synergy with anti-PD-1 antibodies was observed in B16-F10 melanoma models, reducing tumor-infiltrating Tregs by 60% [5].
Table 2: IDO1 Enzyme Inhibition Kinetics
Parameter | Value | Method |
---|---|---|
IC50 | 0.47 ± 0.03 μM | Recombinant human IDO1 assay |
Ki | 0.21 μM (competitive) | Lineweaver-Burk analysis |
Kynurenine reduction | 82% (1 μM) | HeLa cell supernatant (HPLC) |
T-cell proliferation | 4.2-fold increase vs. control | CFSE-based co-culture assay |
In glioblastoma (GBM), the compound disrupts hyperactive metabolic pathways by dual targeting of mutant IDH1/2 and pyruvate kinase M2 (PKM2). GBMs with IDH1R132H mutations exhibit 70% lower α-KG-dependent prolyl hydroxylase activity, stabilizing oncogenic HIF-1α. Treatment at 500 nM suppressed HIF-1α by 65% in U87MG-IDH1R132H cells, reversing the Warburg effect via PKM2 activation. Glucose consumption and lactate production decreased by 48% and 52%, respectively, while mitochondrial respiration increased 2.3-fold [2] [6]. Additionally, the compound chelates Fe2+ ions required for IDH catalysis, further inhibiting D-2HG synthesis. In vivo, orthotopic GBM mouse models showed 58% tumor volume reduction after 21 days of treatment (10 mg/kg, QD) [6].
Table 3: Metabolic Effects in Glioblastoma Models
Metabolic Parameter | Change vs. Untreated Control | Mechanistic Insight |
---|---|---|
D-2HG levels | -89% ± 4% | IDH2 mutant inhibition |
HIF-1α stabilization | -65% ± 7% | α-KG-dependent prolyl hydroxylation |
Glucose consumption | -48% ± 6% | PKM2 tetramerization |
Lactate production | -52% ± 5% | Warburg effect reversal |
Mitochondrial OCR | +230% ± 25% | Enhanced oxidative phosphorylation |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0